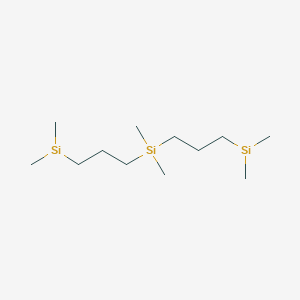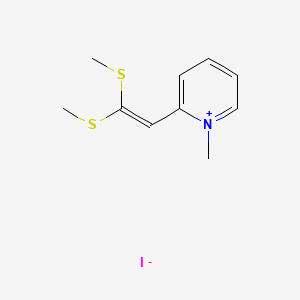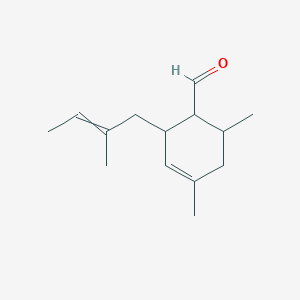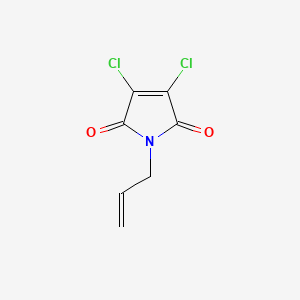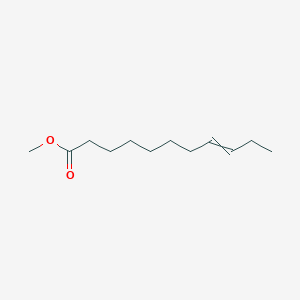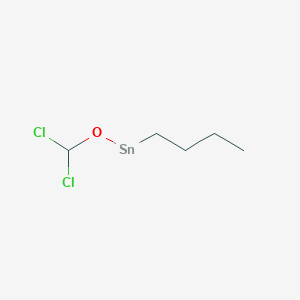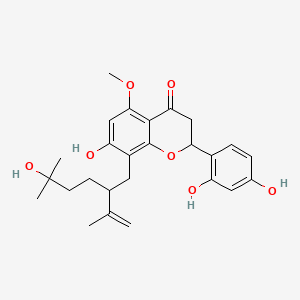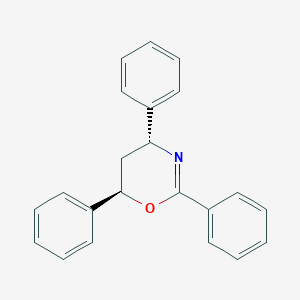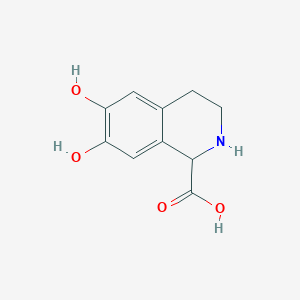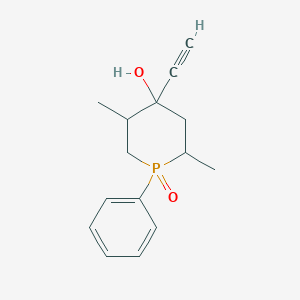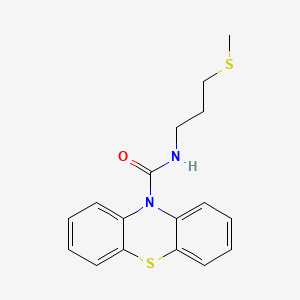
Iridium--lanthanum (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–lanthanum (1/3) is a compound formed by the combination of iridium and lanthanum in a 1:3 ratioIridium, a transition metal, is known for its high density, corrosion resistance, and catalytic properties, while lanthanum, a rare earth element, is recognized for its high reactivity and ability to form various compounds with interesting electronic and magnetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iridium–lanthanum (1/3) typically involves high-temperature solid-state reactions. One common method is the hydrothermal synthesis process. For instance, lanthanum hydroxide can be prepared by mixing lanthanum nitrate with sodium hydroxide, followed by heating in a Teflon-lined pressure vessel. Iridium chloride is then added to the mixture, and the solution is further heated to form the desired compound .
Industrial Production Methods: Industrial production of iridium–lanthanum compounds often involves similar high-temperature processes, but on a larger scale. The use of advanced techniques such as electroremediation coupled with selective precipitation can also be employed to recover lanthanum from spent catalysts, which can then be combined with iridium to form the compound .
Chemical Reactions Analysis
Types of Reactions: Iridium–lanthanum (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, lanthanum reacts with oxygen to form lanthanum oxide and with halogens to form lanthanum halides .
Common Reagents and Conditions:
Oxidation: Lanthanum reacts with oxygen at elevated temperatures to form lanthanum oxide.
Reduction: Lanthanum can be reduced from its oxides using hydrogen gas.
Substitution: Lanthanum reacts with halogens such as chlorine, bromine, and iodine to form lanthanum halides.
Major Products:
Oxidation: Lanthanum oxide (La₂O₃)
Reduction: Lanthanum metal (La)
Substitution: Lanthanum halides (LaX₃, where X = Cl, Br, I)
Scientific Research Applications
Iridium–lanthanum (1/3) has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of iridium–lanthanum (1/3) compounds often involves the interaction of lanthanum ions with other molecules. For example, lanthanum carbonate acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which reduce phosphate absorption in the gastrointestinal tract . In catalytic applications, the compound’s effectiveness is attributed to the unique electronic properties of iridium and lanthanum, which facilitate various chemical reactions .
Comparison with Similar Compounds
- Lanthanum–platinum
- Lanthanum–rhodium
- Lanthanum–palladium
Properties
CAS No. |
54652-81-2 |
|---|---|
Molecular Formula |
IrLa3 |
Molecular Weight |
608.93 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/Ir.3La |
InChI Key |
SEXOQEXSRBMMJU-UHFFFAOYSA-N |
Canonical SMILES |
[La].[La].[La].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

